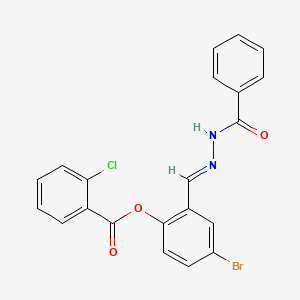

2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Ein üblicher Ansatz ist die Reaktion von 2-Chlorbenzoylchlorid mit 4-Bromphenylhydrazin, um ein Zwischenhydrazon zu bilden. Dieses Zwischenprodukt wird dann mit Benzoylchlorid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.

Eigenschaften

CAS-Nummer |

765310-09-6 |

|---|---|

Molekularformel |

C21H14BrClN2O3 |

Molekulargewicht |

457.7 g/mol |

IUPAC-Name |

[2-[(E)-(benzoylhydrazinylidene)methyl]-4-bromophenyl] 2-chlorobenzoate |

InChI |

InChI=1S/C21H14BrClN2O3/c22-16-10-11-19(28-21(27)17-8-4-5-9-18(17)23)15(12-16)13-24-25-20(26)14-6-2-1-3-7-14/h1-13H,(H,25,26)/b24-13+ |

InChI-Schlüssel |

TVQVTLVMDCGUMU-ZMOGYAJESA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzoyl chloride with 4-bromophenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome in der Verbindung können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.

Kondensationsreaktionen: Die Hydrazonoylgruppe kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um neue Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumhydroxid, Kaliumpermanganat und Wasserstoffperoxid zur Oxidation und Natriumborhydrid zur Reduktion. Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen liefern, während Oxidationsreaktionen Carbonsäuren oder Ketone erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydrazonoylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden, wodurch deren Aktivität möglicherweise gehemmt wird. Darüber hinaus können die aromatischen Gruppen der Verbindung an π-π-Wechselwirkungen mit anderen aromatischen Molekülen teilnehmen, was deren Verhalten und Funktion beeinflusst.

Wirkmechanismus

The mechanism of action of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic groups can participate in π-π interactions with other aromatic molecules, influencing their behavior and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(2-Benzoylcarbohydrazonoyl)-2-Naphthyl 2-chlorobenzoat

- 4-(2-Benzoylcarbohydrazonoyl)-2-Methoxyphenyl 3,4-Dichlorobenzoat

- 2-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoat aufgrund des Vorhandenseins von sowohl Brom- als auch Chloratomen einzigartig, was seine Reaktivität und das Potenzial für verschiedene chemische Transformationen erhöht. Seine spezifische Struktur ermöglicht gezielte Interaktionen in biologischen Systemen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.